

SHP099: A Technical Guide to a Potent Allosteric SHP2 Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SHP099

Cat. No.: B15612028

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Introduction

SHP099 is a first-in-class, potent, selective, and orally bioavailable small-molecule inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2).[1][2] Encoded by the PTPN11 gene, SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of various receptor tyrosine kinases (RTKs).[2] It is a key component of the RAS-ERK mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently hyperactivated in human cancers.[1][3] Activating mutations in SHP2 are associated with developmental disorders like Noonan syndrome and various malignancies.[2] **SHP099** represents a significant advancement in targeting SHP2, not by competing at the active site, but through a novel allosteric mechanism that locks the enzyme in an inactive state.[1][2] This guide provides a detailed overview of the chemical structure, properties, mechanism of action, and key experimental data related to **SHP099**.

Chemical Structure and Properties

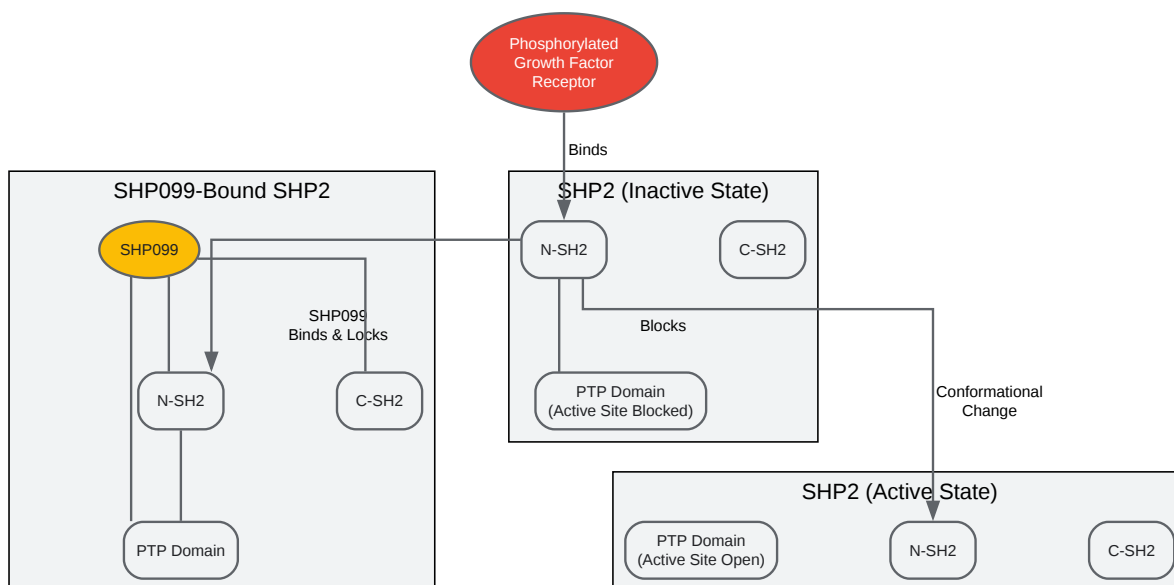
SHP099 is an aminopyrazine derivative with the formal name 6-(4-amino-4-methyl-1-piperidinyl)-3-(2,3-dichlorophenyl)-2-pyrazinamine.[4] Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	1801747-42-1	[4][5]
Molecular Formula	C ₁₆ H ₁₉ Cl ₂ N ₅	[4][5]
Molecular Weight	352.26 g/mol	[5]
Formal Name	6-(4-amino-4-methyl-1-piperidiny)-3-(2,3-dichlorophenyl)-2-pyrazinamine	[4]
SMILES	<chem>CC1(N)CCN(CC1)C1=CN=C(C(N)=N1)C1=C(Cl)C(Cl)=CC=C1</chem>	[5]
Solubility	DMSO: 30 mg/mL, DMF: 30 mg/mL, Ethanol: 10 mg/mL	[4]
Appearance	White solid	[5]
Storage	Store at -20°C	[4]

Mechanism of Action

SHP099 functions as an allosteric inhibitor, a mechanism that confers high selectivity over other phosphatases, including its closest homolog SHP1.[6][7] In its basal state, SHP2 exists in a closed, auto-inhibited conformation where the N-terminal SH2 domain blocks the active site of the protein tyrosine phosphatase (PTP) domain.[8][9] Upon binding of phosphotyrosine peptides to the SH2 domains, the enzyme adopts an open, active conformation.[8]

SHP099 uniquely stabilizes the inactive, auto-inhibited state.[1][2] It simultaneously binds to a tunnel-like pocket formed at the interface of the N-SH2, C-SH2, and PTP domains, effectively acting as a "molecular glue".[7][8][10] This binding event prevents the conformational change required for activation, thus locking SHP2 in its closed, catalytically incompetent state.[10] This allosteric inhibition mechanism is distinct from traditional competitive inhibitors that target the highly conserved active site of phosphatases, a feature that has historically made developing selective inhibitors challenging.[7]



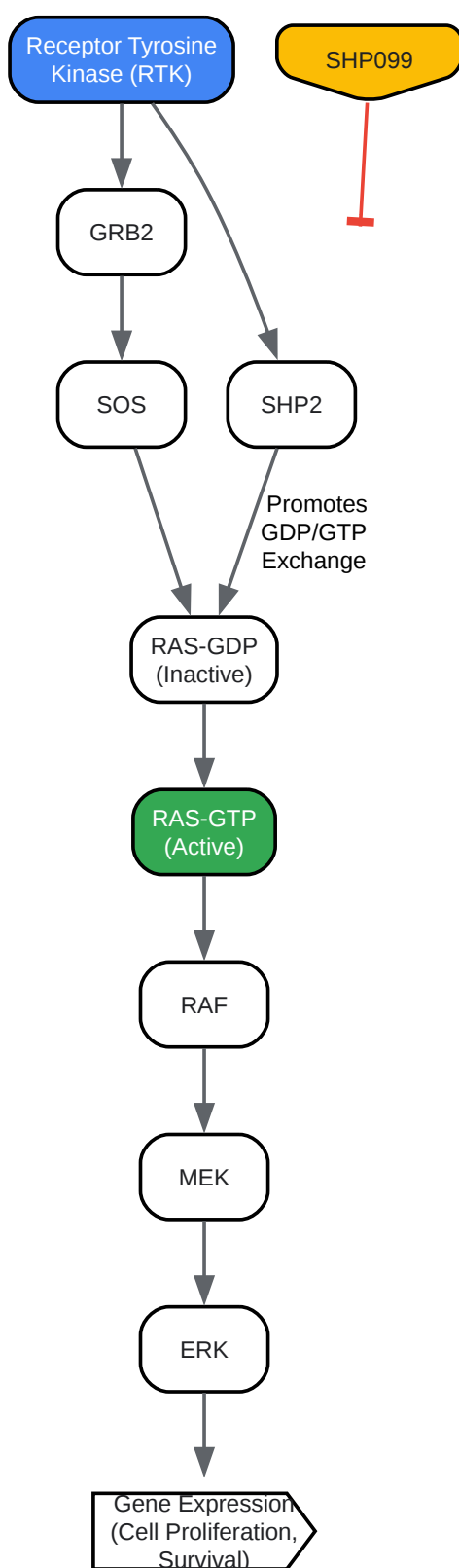
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Mechanism of **SHP099** allosteric inhibition.

Signaling Pathway Inhibition

RAS-ERK Pathway

SHP2 is a critical positive regulator of the RAS-ERK (MAPK) signaling cascade, which controls cell proliferation, differentiation, and survival.[2] Upon activation by RTKs, SHP2 dephosphorylates specific substrates, leading to the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK.[5] By locking SHP2 in its inactive state, **SHP099** effectively blocks this signal transmission, resulting in decreased ERK phosphorylation (p-ERK).[6][11] This suppression of RAS-ERK signaling is the primary mechanism behind **SHP099**'s anti-proliferative effects in cancer cells driven by RTK hyperactivation.[4][5]

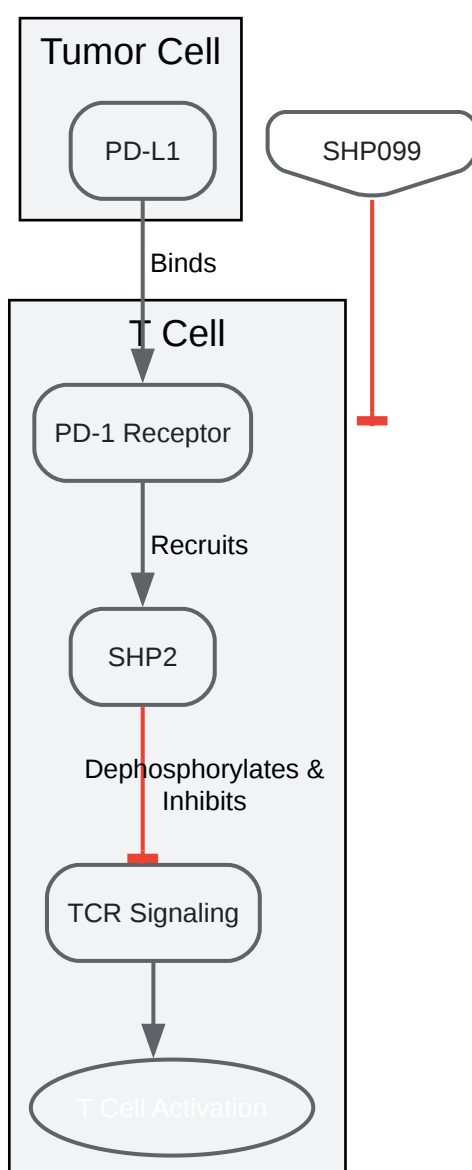


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SHP099 inhibits the RAS-ERK signaling pathway.

Immune Checkpoint Pathway

Beyond its role in oncogenic signaling, SHP2 is also a key downstream mediator for immune checkpoint receptors like Programmed Cell Death 1 (PD-1).^{[2][10]} When PD-1 on a T cell binds to its ligand (PD-L1) on a tumor cell, SHP2 is recruited to the PD-1 receptor. This recruitment leads to the dephosphorylation of T-cell receptor signaling components, thereby suppressing T-cell activation and allowing the tumor to evade immune destruction.^[10] By inhibiting SHP2, **SHP099** can block this immunosuppressive signal, thereby restoring T-cell activity and promoting an anti-tumor immune response.^[10] This suggests a dual mechanism for **SHP099**: direct inhibition of tumor cell growth and enhancement of anti-tumor immunity.



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SHP099 blocks PD-1 immunosuppressive signaling.

Other Signaling Pathways

Studies have also implicated **SHP099** in modulating other pathways. For instance, it has been shown to affect the PI3K/AKT pathway, though the effects appear to be cell-line dependent.[12][13] In some models, **SHP099** suppressed AKT phosphorylation, while in others, no effect was observed.[11][12] Additionally, **SHP099** has been found to activate STAT3 signaling in endothelial cells.[13]

Quantitative Data

In Vitro Potency and Selectivity

SHP099 is a highly potent inhibitor of wild-type SHP2 and also shows activity against certain SHP2 mutants. It exhibits exceptional selectivity, with no detectable activity against a large panel of other phosphatases and kinases, including the highly homologous SHP1.[6][11]

Table 1: Inhibitory Activity against SHP2 Variants

Target	IC ₅₀ (μM)	Reference
SHP2 (wild-type)	0.071	[4][5][6]
SHP2 (wild-type)	0.690	[3]
SHP2 D61Y	1.241	[3]
SHP2 E69K	0.416	[3]
SHP2 A72V	1.968	[3]

| SHP2 E76K | 2.896 |[3] |

Table 2: Anti-proliferative and Pathway Inhibition Activity in Cell Lines

Cell Line	Cancer Type	Assay Endpoint	IC ₅₀ / EC ₅₀ (μM)	Reference
MV4-11	Acute Myeloid Leukemia	Cell Growth	0.32	[3]
TF-1	Erythroleukemia	Cell Growth	1.73	[3]
KYSE-520	Esophageal Squamous Cell Carcinoma	Cell Proliferation	1.4	[11]
KYSE-520	Esophageal Squamous Cell Carcinoma	p-ERK Inhibition	~0.25	[11]
MDA-MB-468	Breast Cancer	p-ERK Inhibition	~0.25	[11]
PC9	Lung Adenocarcinoma	Cell Proliferation	20.1 (4h), 7.5 (24h)	[14]

| PC9GR | Lung Adenocarcinoma (Gefitinib-Resistant) | Cell Proliferation | 24.7 (4h), 8.9 (24h) | [14] |

Pharmacokinetic Properties

SHPO99 has demonstrated favorable pharmacokinetic properties, including oral bioavailability, making it suitable for in vivo studies.

Table 3: Pharmacokinetic Parameters of **SHPO99**

Parameter	Species	Value	Reference
Oral Bioavailability (F)	Mouse	46%	[11]
Oral Exposure (5 mg/kg PO)	Mouse	565 μM/h	[11]
Permeability	Caco-2 cells	High, no apparent efflux	[11]

| Solubility (pH 6.8 buffer) | - | >0.5 mM [\[11\]](#) |

Key Experimental Protocols

Western Blot for Measuring p-ERK Inhibition

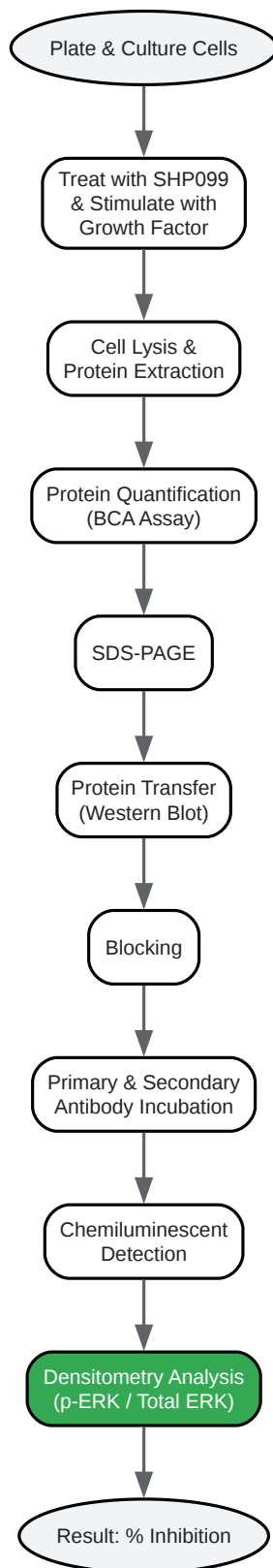
A common method to evaluate the cellular activity of **SHP099** is to measure the phosphorylation status of ERK, a key downstream target of the SHP2-mediated pathway. A decrease in the ratio of phosphorylated ERK (p-ERK) to total ERK indicates successful target engagement by **SHP099**.[\[15\]](#)

Methodology

- Cell Culture and Treatment:
 - Plate SHP2-dependent cancer cells (e.g., KYSE-520) in 6-well plates and allow them to adhere overnight.[\[11\]](#)[\[15\]](#)
 - Starve the cells in serum-free media for 4-6 hours.
 - Pre-treat cells with varying concentrations of **SHP099** (e.g., 0.1 to 10 μ M) or DMSO (vehicle control) for 2 hours.[\[11\]](#)
 - Stimulate the cells with an appropriate growth factor (e.g., 10 ng/mL EGF) for 10-15 minutes to activate the RTK-SHP2 pathway.
- Cell Lysis:
 - Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[\[15\]](#)
 - Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
 - Collect the supernatant containing the protein extract.
- Protein Quantification:

- Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit to ensure equal protein loading for SDS-PAGE.[15]
- SDS-PAGE and Western Blotting:
 - Normalize protein samples with lysis buffer and Laemmli sample buffer. Boil at 95°C for 5 minutes.[15]
 - Load 20-30 µg of protein per lane onto a 4-12% SDS-PAGE gel.[15]
 - Perform electrophoresis to separate proteins by size.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
 - Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.[15]
- Antibody Incubation and Detection:
 - Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again three times with TBST.
 - Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
- Data Analysis:
 - Quantify the band intensities using densitometry software.
 - Calculate the ratio of p-ERK to total ERK for each treatment condition.

- Normalize the results to the vehicle control to determine the percent inhibition of ERK phosphorylation.



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Experimental workflow for Western blot analysis.

Conclusion

SHP099 is a seminal molecule in the field of phosphatase inhibitors, demonstrating that highly selective and potent inhibition can be achieved through an allosteric mechanism. Its ability to stabilize the auto-inhibited conformation of SHP2 leads to the effective blockade of the RAS-ERK signaling pathway, which is a critical driver in many cancers. Furthermore, its role in modulating the PD-1 immune checkpoint pathway opens up possibilities for combination therapies in immuno-oncology. With its favorable oral bioavailability and demonstrated in vivo efficacy, **SHP099** has established SHP2 as a tractable and promising therapeutic target for a range of human diseases.

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References

- 1. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. - OAK Open Access Archive [oak.novartis.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. tenovapharma.com [tenovapharma.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. The Research Progress in SHP2 and the Inhibitors [bocsci.com]
- 8. Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]

- 10. SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Targeting the SHP2 phosphatase promotes vascular damage and inhibition of tumor growth | EMBO Molecular Medicine [link.springer.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [SHP099: A Technical Guide to a Potent Allosteric SHP2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612028#the-chemical-structure-and-properties-of-shp099]

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